molecular formula C12H11BrN2O B1456939 5-(Benzyloxy)-3-bromopyridin-2-amine CAS No. 941596-78-7

5-(Benzyloxy)-3-bromopyridin-2-amine

Cat. No.: B1456939
CAS No.: 941596-78-7
M. Wt: 279.13 g/mol
InChI Key: FETOEVKYTOUGGQ-UHFFFAOYSA-N
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Description

Positional Isomers

  • 3-(Benzyloxy)-5-bromopyridin-2-amine : Benzyloxy at position 3, bromine at 5.
  • 5-Bromo-3-(1-phenylethoxy)pyridin-2-amine : Ethoxy substituent with a chiral center.

Functional Analogues

  • 4-(Benzyloxy)-5-bromopyrimidin-2-amine : Pyrimidine core instead of pyridine.
  • 3-((Benzyloxy)methyl)-5-bromopyridin-2-amine : Benzyloxymethyl group at position 3.

Table 2: Comparative Analysis of Analogues

Compound Core Structure Substituents Key Applications
This compound Pyridine 5-OBn, 3-Br, 2-NH₂ Kinase inhibitor intermediate
3-(Benzyloxy)-5-bromopyridin-2-amine Pyridine 3-OBn, 5-Br, 2-NH₂ Specialty chemical synthesis
4-(Benzyloxy)-5-bromopyrimidin-2-amine Pyrimidine 4-OBn, 5-Br, 2-NH₂ Nucleotide analogue research

The 5-bromo-3-benzyloxy configuration optimizes steric and electronic profiles for kinase binding, as seen in ALK2 inhibitors where methoxy groups enhance selectivity. Conversely, pyrimidine analogues exhibit altered hydrogen-bonding patterns, affecting target affinity.

Properties

IUPAC Name

3-bromo-5-phenylmethoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c13-11-6-10(7-15-12(11)14)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETOEVKYTOUGGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(N=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(Benzyloxy)-3-bromopyridin-2-amine generally follows a multi-step route involving:

  • Introduction of the benzyloxy group via nucleophilic substitution.
  • Bromination at the 3-position of the pyridine ring.
  • Amination at the 2-position to introduce the amino group.

The order of these steps and the choice of reagents are critical to achieve high yield and purity while minimizing by-products.

Preparation of the Benzyloxy Intermediate

Benzyloxylation is typically performed by nucleophilic substitution of a hydroxyl group on a bromopyridine precursor with benzyl alcohol or benzyl halides under basic conditions.

  • Typical Reaction:
    2-hydroxy-5-bromopyridine (or positional isomers) reacts with benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
  • Solvent and Conditions:
    Organic solvents like dimethylformamide (DMF) are commonly used, with reaction temperatures elevated to promote substitution.
  • Outcome:
    This step yields 5-(Benzyloxy)-3-bromopyridine or related intermediates, depending on the starting material.

This step is well-documented for related compounds such as 2-Benzyloxy-5-bromopyridine, which shares structural similarities and synthetic logic with the target compound.

Bromination of the Pyridine Ring

Selective bromination to introduce the bromine atom at the 3-position is a key step.

  • Reagents:
    Bromination is typically achieved using bromine sources such as N-bromosuccinimide (NBS) or elemental bromine.
  • Conditions:
    Controlled temperature (often low temperatures around 0–10 °C) and slow addition of bromine help prevent over-bromination and formation of dibromo by-products.
  • By-product Control:
    Research on related aminopyridines shows that over-bromination leads to dibromo derivatives, which complicate purification. Careful control of bromine equivalents and reaction time is essential.

Amination at the 2-Position

The amino group at the 2-position can be introduced or preserved depending on the starting materials.

  • Starting Material:
    Using 2-aminopyridine or its derivatives as the starting point allows retention or introduction of the amino group early in the synthesis.
  • Alternatively:
    Nucleophilic aromatic substitution (SNAr) can be used to introduce the amino group onto a halogenated pyridine intermediate by reaction with ammonia or amine sources under suitable conditions.

Representative Synthetic Route

Based on the integration of literature and patent disclosures, a representative synthetic route for this compound is:

Step Reaction Description Reagents/Conditions Notes
1 Starting from 2-aminopyridine or 2-hydroxy-5-bromopyridine 2-aminopyridine or 2-hydroxy-5-bromopyridine Starting material choice affects route
2 Bromination at 3-position NBS or Br2, acetone or organic solvent, 0–10 °C, controlled addition Avoid over-bromination to dibromo by-products
3 Benzyloxylation (introduction of benzyloxy group at 5-position) Benzyl bromide or benzyl alcohol, base (K2CO3 or NaH), DMF, elevated temp Nucleophilic substitution reaction
4 Purification and isolation Extraction, washing, drying, crystallization Optimize for high purity and yield

Industrial Considerations

  • Scale-Up:
    Industrial synthesis adapts these steps with optimized reaction times, solvent recycling, and continuous flow reactors to improve safety and efficiency.
  • Safety:
    Use of bromine and strong bases requires controlled addition rates and temperature monitoring to prevent hazardous conditions.
  • Yield and Purity:
    Controlling by-products, especially dibromo derivatives, is critical for high yield and purity. Process improvements include careful reagent stoichiometry and purification protocols.

Summary Table of Key Preparation Parameters

Parameter Typical Value / Condition Impact on Synthesis
Bromination agent NBS or Br2 Selectivity for 3-position bromination
Bromination temperature 0–10 °C Minimizes over-bromination
Benzyloxylation base K2CO3 or NaH Facilitates nucleophilic substitution
Solvent for benzyloxylation DMF or aprotic solvents Enhances reaction efficiency
Amination method Starting from 2-aminopyridine or SNAr Determines amino group introduction step
Reaction time 0.5–6 hours (varies by step) Affects yield and by-product formation
Purification Extraction, crystallization Ensures product purity

The preparation of this compound involves a strategic sequence of bromination, benzyloxylation, and amination reactions. The process requires precise control of reaction conditions to minimize by-products and maximize yield. Industrial scalability is feasible with optimized reagent addition rates, solvent choice, and purification methods. Research highlights the importance of controlling bromination to prevent over-substitution and the efficiency of nucleophilic substitution for benzyloxy group introduction.

This synthesis approach is supported by diverse sources including patents and peer-reviewed research, ensuring a comprehensive and authoritative understanding of the compound’s preparation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as alkyl or aryl groups, through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) with boronic acids or organostannanes in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Benzaldehyde derivative.

    Reduction: 5-(Benzyloxy)pyridin-2-amine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a ligand in biochemical assays.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential as a pharmacophore in drug discovery.
  • Evaluated for its biological activity against various targets.

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-3-bromopyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The benzyloxy and amino groups can participate in hydrogen bonding and other interactions, while the bromine atom can influence the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 5-(Benzyloxy)-3-bromopyridin-2-amine to related pyridine derivatives are critical for understanding its reactivity and utility. Below is a comparative analysis based on substituent variations, positional isomerism, and similarity scores derived from computational models or empirical studies (Table 1).

Table 1: Key Structural Analogues and Comparison

Compound Name CAS Number Substituents/Modifications Similarity Score Key Differences vs. Target Compound
5-Bromo-3-methoxypyridin-2-amine 947249-13-0 Methoxy at 3-position 0.92 Benzyloxy → methoxy; reduced lipophilicity
5-Bromo-3-(difluoromethoxy)pyridin-2-amine 947249-16-3 Difluoromethoxy at 3-position 0.81 Benzyloxy → difluoromethoxy; enhanced metabolic stability
3-(Benzyloxy)-5-bromopyridin-2-amine 861673-68-9 Benzyloxy at 3-position, bromine at 5 0.69 Positional isomer; altered steric effects
3-(Benzyloxy)-6-bromopyridin-2-amine 1257294-53-3 Bromine at 6-position N/A Bromine position shift; reactivity changes
5-(4-(Benzyloxy)-3-bromo-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine 338956-70-0 Oxadiazole core; ethoxy substituent N/A Expanded aromatic system; oxadiazole moiety

Key Findings

Difluoromethoxy substitution (as in 947249-16-3) introduces electron-withdrawing effects, which may enhance metabolic stability compared to benzyloxy .

Positional Isomerism :

  • The isomer 3-(Benzyloxy)-5-bromopyridin-2-amine (CAS 861673-68-9) demonstrates how bromine and benzyloxy positional swaps alter steric interactions in Suzuki-Miyaura cross-coupling reactions .

Extended Aromatic Systems :

  • The oxadiazole-containing analogue (CAS 338956-70-0) exhibits a larger conjugated system, which could enhance π-π stacking interactions in drug-receptor binding but complicates synthetic accessibility .

Discrepancies in Similarity Scores :

  • High similarity scores (e.g., 0.92 for 947249-13-0) correlate with conserved pyridin-2-amine cores and halogen placement, while lower scores reflect substituent or positional deviations .

Research Implications and Limitations

  • Synthetic Challenges : Benzyloxy groups may require protective strategies during functionalization, whereas methoxy or difluoromethoxy groups simplify synthesis but limit diversity .
  • Biological Relevance : Compounds like 5-Bromo-3-methoxypyridin-2-amine (CAS 947249-13-0) are prioritized in kinase inhibitor research due to balanced solubility and bioavailability .
  • Data Gaps: Limited experimental data (e.g., melting points, solubility) for the exact target compound necessitate extrapolation from analogues.

Biological Activity

5-(Benzyloxy)-3-bromopyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, cellular effects, mechanisms of action, and relevant case studies that highlight its significance in pharmacology.

Chemical Structure and Properties

This compound has the molecular formula C12_{12}H11_{11}BrN2_2O, featuring a pyridine ring substituted with a benzyloxy group and a bromine atom. This structure is crucial for its interaction with biological targets.

The compound exhibits significant interactions with various enzymes and proteins, influencing metabolic pathways. Notably, it has been shown to interact with cytochrome P450 enzymes, which are vital for drug metabolism and the biotransformation of xenobiotics.

Cellular Effects

Research indicates that this compound influences cell signaling pathways, particularly those related to proliferation and apoptosis. Its effects have been observed across different cell types, including cancer cell lines, where it may modulate gene expression involved in cell survival and death .

The mechanism through which this compound exerts its biological effects involves several key processes:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby preventing substrate binding and subsequent catalysis.
  • Cell Signaling Modulation : It may alter signaling pathways by interacting with cellular receptors, leading to changes in cellular responses.

Anti-Proliferative Activity

A study evaluating the anti-proliferative effects of various pyridine derivatives highlighted that compounds similar to this compound exhibited significant growth inhibition in cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colorectal cancer). The mechanism was linked to the disruption of phospholipid metabolism via inhibition of phosphoinositide phospholipase C (PI-PLC) .

Dosage Effects

In laboratory settings, varying dosages of this compound revealed differential effects on cellular functions. Low doses were associated with minimal impact on physiological functions, while higher concentrations induced significant apoptotic activity in cancer cells.

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of this compound compared to other related compounds:

Compound NameIC50 (nM)Target Cell LineMechanism of Action
This compound120–130MDA-MB-231Inhibition of PI-PLC
Benzoylthieno[2,3-b]pyridine100–200HCT116Disruption of lipid metabolism
Thieno[2,3-b]pyridine analogues<100Various cancer linesModulation of phospholipid metabolism

Q & A

Q. What are the common synthetic routes for 5-(Benzyloxy)-3-bromopyridin-2-amine, and what reaction conditions influence their efficiency?

The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to introduce the amino group. Alkylation or substitution reactions are used to attach the benzyloxy and bromine moieties. Key variables include solvent polarity (e.g., ethanol or toluene), catalyst loading (e.g., Pd(dba)₂), and reaction temperature (60–100°C). Yields are optimized by controlling ligand selection (e.g., Xantphos) and protecting group strategies to prevent undesired side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns and regiochemistry. Key signals include aromatic protons (δ 6.5–8.5 ppm) and benzyloxy methylene protons (δ ~5.1 ppm). Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups, such as N-H stretches (~3198 cm⁻¹) and C-O-C vibrations (~1260 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What safety precautions are recommended when handling this compound?

Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors. Store the compound in a sealed container under refrigeration (2–8°C) and away from oxidizers. In case of exposure, rinse skin/eyes with water for 15 minutes and consult a poison control center .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for palladium-catalyzed amination of this compound?

Discrepancies often arise from ligand-catalyst mismatches, trace moisture, or oxygen sensitivity. Systematic optimization should include:

  • Screening ligands (e.g., BINAP vs. Xantphos) to improve catalyst turnover.
  • Using degassed solvents and inert atmospheres to prevent catalyst deactivation.
  • Adjusting stoichiometry of the amine precursor and base (e.g., Cs₂CO₃ vs. KOtBu). Monitoring reaction progress via TLC or in-situ NMR can identify intermediate bottlenecks .

Q. What strategies optimize regioselectivity in nucleophilic substitution reactions involving the bromine moiety?

Regioselectivity is influenced by steric hindrance and electronic effects. For SNAr reactions:

  • Electron-deficient pyridine rings favor substitution at the brominated position.
  • Use polar aprotic solvents (e.g., DMF) and strong nucleophiles (e.g., NaN₃) to enhance reactivity.
  • Computational modeling (DFT) can predict activation energies for competing pathways. Experimental validation via kinetic studies under varying temperatures (25–80°C) helps confirm dominant pathways .

Q. How do steric and electronic effects influence the biological activity of analogs of this compound?

Substituent modifications (e.g., replacing benzyloxy with methoxy) alter lipophilicity and hydrogen-bonding capacity, impacting target binding. For example:

  • Bulkier groups reduce membrane permeability but may enhance receptor specificity.
  • Electron-withdrawing substituents (e.g., -CF₃) increase metabolic stability. Structure-Activity Relationship (SAR) studies combined with molecular docking (e.g., AutoDock Vina) quantify these effects .

Q. What methodologies are used to study hydrogen bonding in the crystal structure of derivatives?

Single-crystal X-ray diffraction reveals intermolecular interactions, such as N–H⋯N hydrogen bonds forming R₂²(8) ring motifs. Intramolecular N–H⋯O interactions are identified via Hirshfeld surface analysis. Refinement software (e.g., SHELXL) models thermal displacement parameters (Uiso) to validate hydrogen atom positions .

Q. How can computational chemistry predict reactivity in cross-coupling reactions?

Density Functional Theory (DFT) calculates transition-state geometries and activation barriers for coupling steps. Molecular dynamics simulations assess solvent effects (e.g., ethanol vs. THF). Software like Gaussian or ORCA models frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Experimental validation via Hammett plots correlates substituent effects with reaction rates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-(Benzyloxy)-3-bromopyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-(Benzyloxy)-3-bromopyridin-2-amine

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